3-Acetyl-4-fluorobenzoic acid

Regiochemistry Synthetic Intermediate Structural Isomerism

Select 3-Acetyl-4-fluorobenzoic acid (CAS 1505662-44-1) for precise 3-acetyl, 4-fluoro regiospecificity. Non-interchangeable with other isomers (e.g., 3-acetyl-5-fluoro or 4-acetyl-2-fluoro) for predictable cross-coupling and amide bond formation. Dual functional handles (COOH, acetyl) enable versatile derivatization; para-fluorine enhances metabolic stability. ≥98% purity; flexible batch sizes (mg to kg).

Molecular Formula C9H7FO3
Molecular Weight 182.15 g/mol
CAS No. 1505662-44-1
Cat. No. B1291606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-4-fluorobenzoic acid
CAS1505662-44-1
Molecular FormulaC9H7FO3
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)C(=O)O)F
InChIInChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13)
InChIKeyRDQMOHIQAIRPQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-4-fluorobenzoic Acid CAS 1505662-44-1: Synthesis, Properties, and Industrial Role as a Fluorinated Building Block


3-Acetyl-4-fluorobenzoic acid (CAS 1505662-44-1) is a bi-functional aromatic building block with the molecular formula C9H7FO3 and a molecular weight of 182.15 g/mol . The compound features a para-fluorine substituent and a meta-acetyl group relative to the carboxylic acid moiety, resulting in a white to off-white solid with a predicted pKa of 3.76±0.10, density of 1.322±0.06 g/cm³, and boiling point of 342.0±27.0°C . The defined substitution pattern (3-acetyl, 4-fluoro) creates a specific electronic environment—the electron-withdrawing fluorine atom at the para-position polarizes the aromatic ring, while the acetyl group at the meta-position provides a ketone handle for further derivatization . This compound is utilized primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, with applications in coupling reactions, drug molecule modification, and functional materials synthesis .

Why 3-Acetyl-4-fluorobenzoic Acid Cannot Be Substituted with Alternative Acetyl-Fluorobenzoic Acid Isomers in Regiospecific Synthesis


The specific substitution pattern (acetyl at position 3, fluorine at position 4) is non-interchangeable with other regioisomers such as 3-acetyl-5-fluorobenzoic acid (CAS 1465337-16-5), 4-acetyl-2-fluorobenzoic acid (CAS 1261938-14-0), or 5-acetyl-2-fluorobenzoic acid (CAS 1369782-50-8) in synthetic applications requiring defined molecular geometry . These positional isomers share the same molecular formula (C9H7FO3) and molecular weight but differ fundamentally in the spatial arrangement of functional groups, leading to divergent chemical reactivity and biological target interactions [1]. Generic substitution without verification of substitution pattern can result in synthetic failure due to altered regiochemistry in downstream reactions (e.g., cross-coupling, amide bond formation) or modified binding affinity when the compound serves as a pharmacophore precursor [2]. The carboxylic acid handle is essential for conjugation and further derivatization reactions; selecting the precise 3-acetyl-4-fluoro regioisomer is a critical procurement decision for ensuring synthetic reproducibility and target compound fidelity .

Quantitative Comparative Analysis: 3-Acetyl-4-fluorobenzoic Acid vs. Closest Analogs and Baseline Compounds


Regioisomeric Identity: Positional Specificity of 3-Acetyl-4-fluoro Substitution Pattern vs. 3-Acetyl-5-fluoro Isomer

3-Acetyl-4-fluorobenzoic acid bears the fluorine atom at the para-position (C4) and the acetyl group at the meta-position (C3) relative to the carboxylic acid. This contrasts with the closely related isomer 3-acetyl-5-fluorobenzoic acid (CAS 1465337-16-5), which positions fluorine at C5 instead of C4 . While both compounds share identical molecular formula (C9H7FO3) and molecular weight (182.15 g/mol), the altered fluorine placement modifies the electronic distribution on the aromatic ring, affecting both the compound's pKa (3.76±0.10 for 3-acetyl-4-fluoro; value for 3-acetyl-5-fluoro not separately reported) and its reactivity in nucleophilic aromatic substitution and cross-coupling reactions . In a study on regioselective hydroxysubstitution of fluorobenzoic acid derivatives, the position of fluorine substitution was demonstrated to dictate the orientation of nucleophilic attack, with para-fluorine showing distinct regiochemical outcomes compared to meta-fluorine substitution patterns [1].

Regiochemistry Synthetic Intermediate Structural Isomerism

Dual Functional Handle Advantage: Acetyl and Carboxylic Acid Groups Enable Orthogonal Derivatization Pathways Compared to Mono-Functional Analogs

3-Acetyl-4-fluorobenzoic acid contains two chemically distinct functional handles: a carboxylic acid group (capable of amide bond formation, esterification, and reduction) and an acetyl ketone group (capable of nucleophilic addition, reduction to alcohol, or oxidation) . This contrasts with simpler analogs such as 4-fluorobenzoic acid (CAS 456-22-4), which lacks the acetyl group entirely and offers only the carboxylic acid functionality for derivatization [1]. The presence of the acetyl group in the 3-position provides a secondary reactive site that can undergo independent chemical transformations, including reduction to 3-(1-hydroxyethyl)-4-fluorobenzoic acid using NaBH₄ or LiAlH₄, or oxidation to yield additional carboxylic acid functionality . In synthetic routes requiring sequential derivatization, this dual functionality allows for orthogonal protection and deprotection strategies without the need to introduce additional functional handles through separate synthetic steps .

Orthogonal Synthesis Building Block Derivatization

Predicted Physicochemical Property Differentiation: pKa and LogP Profile of 3-Acetyl-4-fluorobenzoic Acid vs. Non-Acetylated Parent Compound

3-Acetyl-4-fluorobenzoic acid exhibits a predicted pKa of 3.76±0.10 and an XLogP3 value of 1.2, reflecting the combined electronic influence of the para-fluorine (electron-withdrawing by induction, increasing acidity) and meta-acetyl (electron-withdrawing, further modulating acidity) substituents . In comparison, the parent compound 4-fluorobenzoic acid has a reported pKa of approximately 4.14 (experimental) [1]. The lower pKa of 3-acetyl-4-fluorobenzoic acid (ΔpKa ≈ 0.38) indicates increased acidity relative to the non-acetylated analog, which can affect ionization state under physiological or reaction conditions [1]. The XLogP3 of 1.2 for the target compound reflects moderate lipophilicity, which differs from 4-fluorobenzoic acid (XLogP3 ≈ 1.0-1.1) and from positional isomers such as 4-acetyl-2-fluorobenzoic acid (logP values not directly comparable due to different substitution pattern) .

Physicochemical Properties pKa Lipophilicity

Biological Activity Potential: Class-Level Antimicrobial Activity of Acetyl-Fluorobenzoic Acid Derivatives

While direct, head-to-head quantitative antimicrobial data for 3-acetyl-4-fluorobenzoic acid against specific comparators is not available in the open literature, class-level evidence indicates that acetyl-fluorobenzoic acid derivatives exhibit measurable antimicrobial properties. A study by Rollas et al. (2002) evaluated structurally related 3-acetyl-1,3,4-oxadiazolines—derivatives synthesized from acetyl-substituted benzoic acid precursors—and reported activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . Separately, 3-acetyl-5-fluorobenzoic acid, a positional isomer, has been described in vendor documentation as possessing antimicrobial properties valuable in drug development, particularly for treating bacterial infections . The presence of both fluorine (enhancing membrane permeability and metabolic stability) and the acetyl group (providing a site for further modification) in 3-acetyl-4-fluorobenzoic acid positions it as a versatile scaffold for developing bioactive compounds .

Antimicrobial Bioactivity Drug Discovery

Synthetic Accessibility and Vendor Availability: Purity Specifications of 3-Acetyl-4-fluorobenzoic Acid Across Commercial Sources

3-Acetyl-4-fluorobenzoic acid is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . AKSci offers the compound at 95% minimum purity, while Leyan provides 98% purity material, and Aromsyn supplies with NLT (Not Less Than) 98% purity . In comparison, the non-acetylated analog 4-fluorobenzoic acid is widely available at higher purity grades (typically ≥99%) due to its longer commercial history and simpler structure . The purity differential (95-98% for target compound vs. ≥99% for parent) reflects the additional synthetic steps required to introduce the acetyl group at the 3-position. Suppliers such as Aromsyn offer flexible batch sizes from gram to kilogram scale, with certificate of analysis (COA) and structural confirmation data provided .

Purity Specification Commercial Availability Quality Control

Optimal Procurement and Application Scenarios for 3-Acetyl-4-fluorobenzoic Acid in R&D and Industrial Settings


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates and Bioactive Small Molecules

3-Acetyl-4-fluorobenzoic acid serves as a key building block for constructing fluorinated aromatic cores in drug discovery programs. The carboxylic acid group enables amide coupling with amine-containing pharmacophores, while the acetyl group provides a handle for further elaboration (e.g., reduction to secondary alcohols, condensation with hydrazines to form hydrazones, or cyclization to heterocycles) . The para-fluorine substituent enhances metabolic stability and membrane permeability of resulting drug candidates . This compound is particularly suited for SAR studies exploring the effect of fluorine positioning on target binding, as demonstrated by structure-activity relationship investigations on fluorobenzoic acid derivatives [1].

Chemical Biology: Preparation of Fluorescent Probes and Bioconjugation Reagents

The dual functional handles of 3-acetyl-4-fluorobenzoic acid make it an attractive scaffold for synthesizing bifunctional probes. The carboxylic acid can be activated (e.g., as NHS ester or acid chloride) for conjugation to biomolecules (proteins, peptides, oligonucleotides), while the acetyl group can be derivatized with fluorophores or affinity tags through ketone-selective chemistry (e.g., oxime formation, hydrazone ligation) . Storage at -20°C is recommended for long-term stability, with centrifugation of the original vial prior to opening to maximize product recovery .

Organic Synthesis: Regioselective Cross-Coupling and C-H Functionalization Reactions

The para-fluorine substituent in 3-acetyl-4-fluorobenzoic acid serves as a directing group or leaving group in transition metal-catalyzed reactions. Studies on regioselective hydroxysubstitution of fluorobenzoic acid derivatives demonstrate that fluorine position dictates the orientation of nucleophilic attack, enabling predictable synthetic outcomes [2]. The compound can participate in nickel-catalyzed C-F bond activation reactions and palladium-catalyzed cross-couplings where fluorine acts as a functional handle [3]. This makes it valuable for constructing more complex aromatic systems with defined substitution patterns.

Material Science: Synthesis of Fluorinated Monomers and Polymer Precursors

The aromatic carboxylic acid framework of 3-acetyl-4-fluorobenzoic acid can be incorporated into polymer backbones or used to prepare functional monomers. The fluorine atom imparts desirable material properties including thermal stability, chemical resistance, and altered dielectric constants. The acetyl group can be converted to vinyl or other polymerizable moieties through standard transformations (e.g., Wittig olefination, reduction-elimination sequences) . The compound is available in flexible batch sizes from gram to kilogram scale, supporting both laboratory-scale research and industrial process development .

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